![molecular formula C24H20N2O5 B2606188 N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide CAS No. 861209-41-8](/img/structure/B2606188.png)
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
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Overview
Description
Scientific Research Applications
Triple-Negative Breast Cancer (TNBC) Treatment
Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Upregulation of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) is associated with TNBC progression. Researchers have explored the inhibitory effects of N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide and its derivatives against EGFR and VEGFR-2 using computational methods . These compounds exhibit strong electronic characteristics and meet ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements. Notably, the MOLb-VEGFR-2 complex demonstrated the highest binding affinity (−9.925 kcal/mol), suggesting potential as targeted therapy for TNBC.
Computational Chemistry Studies
The compound’s theoretical vibrational analysis and computational investigations provide valuable insights into its behavior, stability, and interactions with biological macromolecules .
Synthetic Chemistry and Derivatives
Exploring modifications of this compound can lead to novel derivatives with enhanced properties. Researchers can synthesize analogs and evaluate their biological activities.
Nureni Ipinloju, et al. “Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach.” Journal of Molecular Modeling, Volume 29, article number 159, 2023. “Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl- N ′- (3-phenoxybenzylidene)-1 H -1,2,3-triazole-4-carbohydrazide.” Molecules, Volume 27, Issue 7, 2022.
Mechanism of Action
Target of Action
The primary targets of N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This binding inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .
Biochemical Pathways
Upon binding to EGFR and VEGFR-2, N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide disrupts several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively slow down or stop the growth of cancer cells .
Pharmacokinetics
In silico models suggest that the compound meets the admet and drug-likeness requirements without violating lipinski’s rule of five . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide’s action include the inhibition of cancer cell proliferation and angiogenesis . By binding to EGFR and VEGFR-2, the compound prevents the activation of downstream signaling pathways, leading to a decrease in cancer cell growth and survival .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-30-17-9-6-15(7-10-17)13-25-24(29)19-5-3-2-4-18(19)23(28)16-8-11-21-20(12-16)26-22(27)14-31-21/h2-12H,13-14H2,1H3,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYICIGIRSDQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |
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